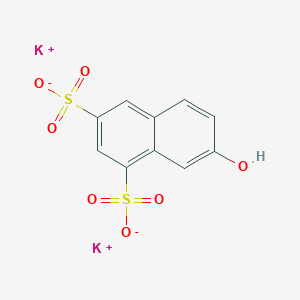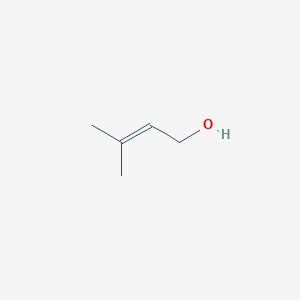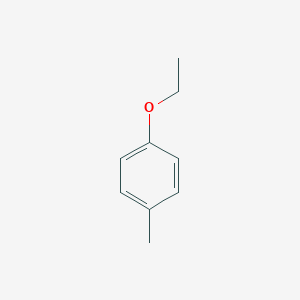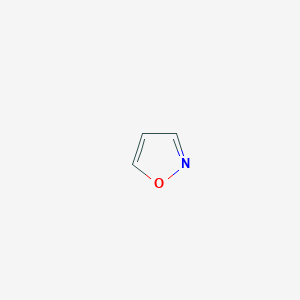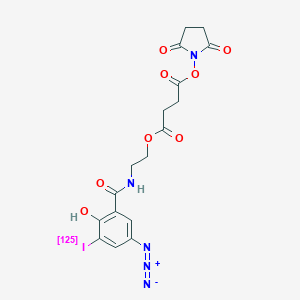
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate, commonly known as HAB-Succinimide, is a chemical compound used in scientific research for various applications. It is a highly reactive compound that is used as a cross-linking agent and a labeling reagent in biological studies.
Wirkmechanismus
HAB-Succinimide works by reacting with primary amines in proteins to form stable amide bonds. This results in the cross-linking of proteins or the labeling of proteins with fluorescent or biotinylated tags. The reaction is highly specific and occurs under mild conditions, making it suitable for biological studies.
Biochemische Und Physiologische Effekte
HAB-Succinimide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is easily degraded in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HAB-Succinimide in lab experiments include its high reactivity, specificity, and mild reaction conditions. It is also a versatile compound that can be used for various applications in biological studies. The limitations of using HAB-Succinimide include its cost and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for the use of HAB-Succinimide in scientific research. One direction is the development of new bioconjugates for drug delivery and imaging applications. Another direction is the use of HAB-Succinimide in the study of protein interactions in complex biological systems. Additionally, HAB-Succinimide can be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion:
In conclusion, HAB-Succinimide is a highly reactive compound that is widely used in scientific research for various applications. Its specificity, mild reaction conditions, and versatility make it a valuable tool in biological studies. The future directions for the use of HAB-Succinimide are promising and will continue to advance the field of biological research.
Synthesemethoden
The synthesis of HAB-Succinimide involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. The resulting compound is then reacted with sodium azide to form 2-azido-5-nitrobenzoic acid. The final step involves the reaction of 2-azido-5-nitrobenzoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form HAB-Succinimide.
Wissenschaftliche Forschungsanwendungen
HAB-Succinimide is widely used in scientific research for various applications. It is commonly used as a cross-linking agent to study protein-protein interactions and protein structure. It is also used as a labeling reagent to study protein localization and trafficking. HAB-Succinimide is also used in the synthesis of bioconjugates for drug delivery and imaging applications.
Eigenschaften
CAS-Nummer |
131483-43-7 |
|---|---|
Produktname |
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate |
Molekularformel |
C17H16IN5O8 |
Molekulargewicht |
543.2 g/mol |
IUPAC-Name |
1-O-[2-[(5-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethyl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C17H16IN5O8/c18-11-8-9(21-22-19)7-10(16(11)28)17(29)20-5-6-30-14(26)3-4-15(27)31-23-12(24)1-2-13(23)25/h7-8,28H,1-6H2,(H,20,29)/i18-2 |
InChI-Schlüssel |
HATJHXCDGADERG-HGTLKWEASA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])[125I])O |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
Andere CAS-Nummern |
131483-43-7 |
Synonyme |
1-(N-(2-hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate HAHS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



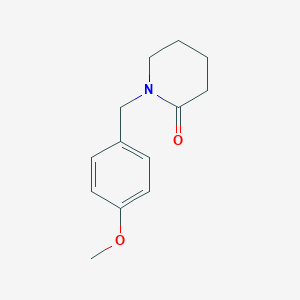
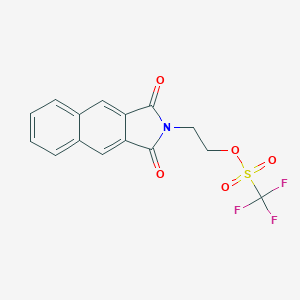
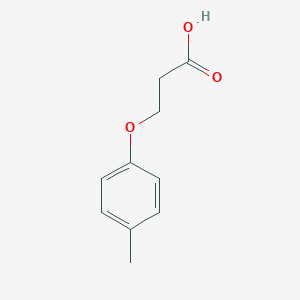
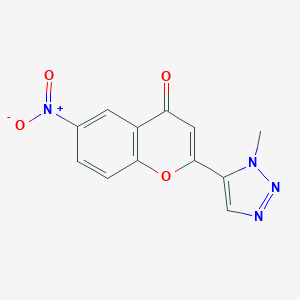
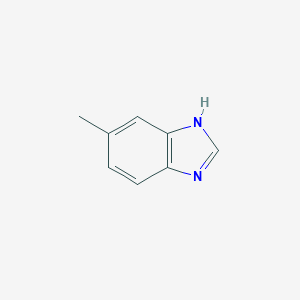
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
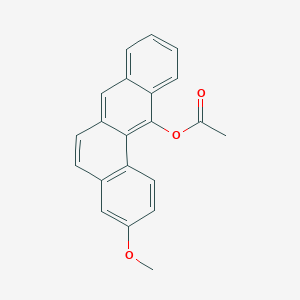
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
